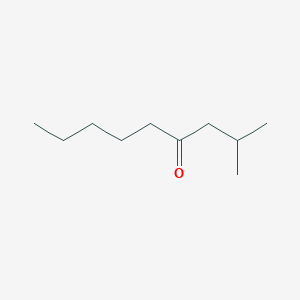![molecular formula C8H9N5O2 B13107572 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione CAS No. 59165-97-8](/img/structure/B13107572.png)
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is a heterocyclic compound that belongs to the class of triazino-triazepines This compound is characterized by its unique fused ring structure, which includes both triazine and triazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, can be synthesized using 100% nitric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrazones for cyclization, and primary amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazino-triazepine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Applications De Recherche Scientifique
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and energetic performance.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may exert its effects by binding to and inhibiting enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its energetic properties and thermal stability.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the development of energetic materials.
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its antimicrobial activities and potential therapeutic applications.
Uniqueness
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59165-97-8 |
|---|---|
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
3,7-dimethyl-8,10-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9-dione |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(14)9-8-11-10-5(2)7(15)13(8)12-4/h3H2,1-2H3,(H,9,11,14) |
Clé InChI |
AETZCTRYVMVQEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C(=NN=C2NC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


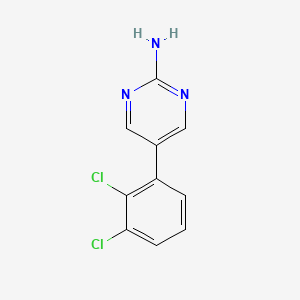
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

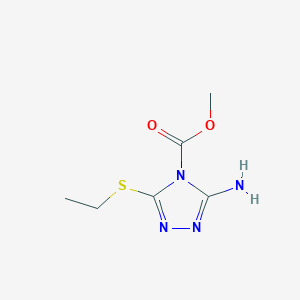
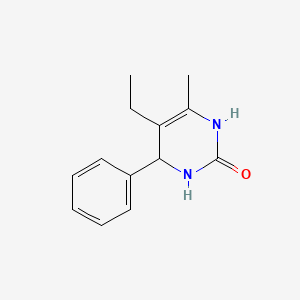
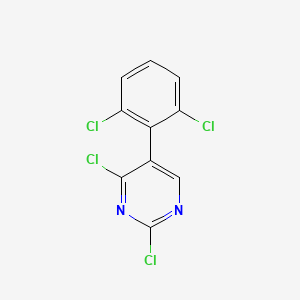


![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
